N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inotropic Effects in Cardiac Function
Research on compounds structurally related to N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has explored their potential inotropic effects on cardiac function. Studies involving derivatives of [1,2,4]triazolo[4,3-a]quinazoline, such as PHR0007, demonstrated significant positive inotropic activity in isolated rabbit heart preparations. These compounds were found to increase atrial pulse pressure and stroke volume, suggesting a potential application in the treatment of heart conditions requiring enhanced cardiac output. The mechanism of action appears to involve the PDE-cAMP-PKA signaling pathway, highlighting the role of these compounds in modulating cardiac contractility (Lan, Piao, & Cui, 2009).
Anticancer Activity
The triazoloquinazolinone derivatives have also been investigated for their anticancer properties. A series of compounds including 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their efficacy against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, particularly against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural features of these compounds, including the triazoloquinazoline core, contribute to their activity, suggesting a promising area for the development of new therapeutic options for cancer treatment (Reddy et al., 2015).
Synthesis and Chemical Characterization
Efforts to synthesize and characterize novel [1,2,4]triazolo[4,3-a]quinazoline derivatives have provided valuable insights into their chemical properties and potential applications. These include the development of efficient synthetic routes, understanding their physicochemical properties, and evaluating their biological activities. The structural versatility of these compounds allows for the exploration of a wide range of biological activities, making them a valuable subject for ongoing research in medicinal chemistry (El‐Hiti, 1997).
Quality Control and Pharmaceutical Development
The development of quality control methods for compounds such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one underscores the importance of ensuring the purity and efficacy of potential pharmaceutical agents. These methods are crucial for advancing the lead compounds through the drug development pipeline, ensuring their safety, and determining their suitability for further in-depth studies and potential therapeutic use (Danylchenko et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid in methanol with the addition of pyridine as a catalyst to form the intermediate N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(3-methoxybenzyl)-2-((5-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether with the addition of pyridine as a catalyst to form N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: Purification of the final product by recrystallization from a suitable solvent and characterization by spectroscopic techniques.", "Step 5: Formation of the hydrochloride salt of the final product by treatment with hydrochloric acid in methanol followed by neutralization with sodium hydroxide." ] } | |
CAS-Nummer |
1111039-13-4 |
Molekularformel |
C27H25N5O3S |
Molekulargewicht |
499.59 |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.